molecular formula C13H10F4N2O2S B3263764 5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide CAS No. 379726-27-9

5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide

Cat. No.: B3263764
CAS No.: 379726-27-9
M. Wt: 334.29 g/mol
InChI Key: ILOBQKMWGAWHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure, which includes an amino group, a fluorine atom, a trifluoromethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The process may include:

  • Nitration: Introducing a nitro group to the benzene ring.

  • Reduction: Converting the nitro group to an amino group.

  • Fluorination: Adding a fluorine atom to the benzene ring.

  • Sulfonation: Introducing a sulfonamide group to the benzene ring.

  • Trifluoromethylation: Adding a trifluoromethyl group to the phenyl ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The fluorine atom can be substituted with other functional groups.

  • Nucleophilic Aromatic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

  • Nucleophilic Aromatic Substitution: Strong nucleophiles and high temperatures are typically required.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitro compounds.

  • Reduction: Amino derivatives.

  • Substitution: Various substituted benzene derivatives.

  • Nucleophilic Aromatic Substitution: Sulfonamide derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe for studying biological systems and interactions.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: Applications in material science and the development of new materials with unique properties.

Comparison with Similar Compounds

  • 5-Amino-2-fluorobenzene-1-sulfonamide: Lacks the trifluoromethyl group.

  • N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide: Lacks the amino and fluorine groups.

  • 5-Amino-2-fluoro-N-phenylbenzene-1-sulfonamide: Lacks the trifluoromethyl group on the phenyl ring.

Uniqueness: The presence of the trifluoromethyl group in this compound enhances its chemical stability and reactivity, making it distinct from similar compounds. This unique feature allows for specific applications in various fields.

Properties

IUPAC Name

5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F4N2O2S/c14-11-5-4-9(18)7-12(11)22(20,21)19-10-3-1-2-8(6-10)13(15,16)17/h1-7,19H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOBQKMWGAWHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
Reactant of Route 3
5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
Reactant of Route 5
5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
Reactant of Route 6
5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.